FLIM is a microscopy technique that measures the fluorescence lifetime of a molecule. DTDCI's ability to fluoresce makes it a valuable contrast agent in FLIM, allowing researchers to distinguish between different cellular structures and biological processes.
Studies have shown DTDCI's effectiveness in 3D FLIM for:
DTDCI's fluorescent properties have also been harnessed for rapid genetic screening applications.
3,3'-Diethylthiadicarbocyanine iodide is a synthetic organic compound classified as a cyanine dye. It possesses the molecular formula and has a molecular weight of approximately 519.48 g/mol. This compound is known for its vibrant green color and is primarily utilized as a solvent-soluble laser dye. It serves as a fluorescent contrast agent in advanced imaging techniques such as three-dimensional fluorescence lifetime tomography. Additionally, it is employed in rapid genetic screening and as a sensitive probe for fluorometric analysis of membrane properties in biological systems, particularly in studies involving membrane potential and sodium cotransport mechanisms in eel intestinal brush-border membrane vesicles .
DTDCI's primary function in scientific research is as a fluorescent contrast agent. Its mechanism of action relies on its ability to absorb light at a specific wavelength and then emit light at a longer wavelength (fluorescence) [, ]. This property allows researchers to visualize specific structures or processes within cells or tissues. For example, DTDCI can be used for three-dimensional fluorescence lifetime imaging (FLIM) to study protein dynamics in cells []. Additionally, DTDCI has been explored for rapid genetic screening due to its interaction with DNA []. However, the detailed mechanism of this interaction needs further investigation.
The specific reaction pathways depend on the conditions and the presence of other reactants, but its stability under standard laboratory conditions is notable .
3,3'-Diethylthiadicarbocyanine iodide exhibits significant biological activity, primarily due to its fluorescent properties. It has been used extensively in:
The synthesis of 3,3'-Diethylthiadicarbocyanine iodide typically involves multi-step organic reactions that may include:
The exact protocols may vary among laboratories but generally follow established organic synthesis techniques suitable for handling sensitive compounds .
The applications of 3,3'-Diethylthiadicarbocyanine iodide are diverse and include:
Interaction studies involving 3,3'-Diethylthiadicarbocyanine iodide have focused on its binding affinity with various biological molecules and ions:
Several compounds share structural similarities with 3,3'-Diethylthiadicarbocyanine iodide. Below are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3,3'-Diethylthiacarbocyanine iodide | Used primarily for electrochemical applications | |
3,3'-Diethylthiacyanine iodide | Exhibits slightly different spectral properties | |
5-(4-Ethylphenyl)-1-(4-sulfobutyl)-2-(4-sulfobutyl)-1H-benzimidazolium | Known for enhanced solubility and stability |
The uniqueness of 3,3'-Diethylthiadicarbocyanine iodide lies in its specific application as a fluorescent probe for membrane studies and its role as a contrast agent in advanced imaging techniques. Its distinct molecular structure contributes to its unique optical properties compared to similar compounds, making it particularly valuable in both research and clinical settings .
Acute Toxic;Irritant